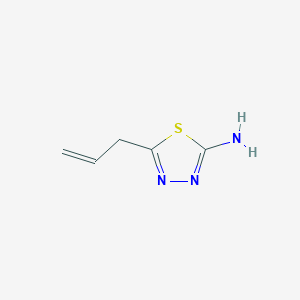

5-Allyl-2-amino-1,3,4-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3S |

|---|---|

Molecular Weight |

141.20 g/mol |

IUPAC Name |

5-prop-2-enyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C5H7N3S/c1-2-3-4-7-8-5(6)9-4/h2H,1,3H2,(H2,6,8) |

InChI Key |

YPBFGUUHDJTYAO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=NN=C(S1)N |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Studies of 5 Allyl 2 Amino 1,3,4 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 5-allyl-2-amino-1,3,4-thiadiazole, offering detailed insights into the hydrogen, carbon, and nitrogen environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the allyl and amino groups. The protons of the amino group (-NH₂) typically appear as a broad singlet. The allyl group gives rise to a more complex pattern. The methylene (B1212753) protons adjacent to the thiadiazole ring (C-CH₂-) appear as a doublet. The vinyl protons (-CH=CH₂) exhibit characteristic multiplets, with the internal proton (-CH=) appearing as a multiplet and the terminal protons (=CH₂) showing two distinct multiplets due to their different chemical environments.

Table 1: ¹H NMR Chemical Shift Data for this compound and Related Compounds

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | ~8.10 | br. s. | - |

| -CH₂- (allyl) | ~4.58 | s | - |

| =CH- (allyl) | ~7.00 | m | - |

| =CH₂ (allyl, cis) | ~5.53 | s | - |

| =CH₂ (allyl, trans) | ~5.53 | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions. Data is compiled from representative spectra of similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum shows distinct signals for the two carbon atoms of the thiadiazole ring and the three carbon atoms of the allyl group. The carbon atom of the thiadiazole ring bonded to the amino group (C-NH₂) typically resonates at a lower field compared to the carbon atom bonded to the allyl group. The carbons of the allyl group also show characteristic shifts, with the sp² hybridized carbons of the double bond appearing at a lower field than the sp³ hybridized methylene carbon. dergipark.org.tr

Table 2: ¹³C NMR Chemical Shift Data for this compound and Related Structures

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiadiazole, C-NH₂) | ~163-169 |

| C5 (Thiadiazole, C-allyl) | ~159-162 |

| -CH₂- (allyl) | ~15-16 |

| =CH- (allyl) | ~122-128 |

| =CH₂ (allyl) | ~117-119 |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental setup. Data is based on studies of analogous compounds. dergipark.org.tr

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Investigations

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the this compound molecule. This technique helps to distinguish between the nitrogen atoms of the amino group and the nitrogen atoms within the thiadiazole ring. Studies on similar N-allyl derivatives of 1,3,4-thiadiazoles have shown that these compounds exist in the exo-amino tautomeric form in solution. researchgate.net The ¹⁵N NMR data, often supported by computational calculations, is crucial in confirming the tautomeric state and understanding the electronic structure around the nitrogen centers. researchgate.net

Infrared (IR) Spectroscopy Vibrational Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of the various bonds within the molecule. Key vibrational bands include the N-H stretching of the amino group, C-H stretching of the allyl group, C=N and C=C stretching of the thiadiazole ring and allyl group respectively, and the C-S stretching of the thiadiazole ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretching (amino group) | 3400 - 3300 | Medium |

| C-H stretching (aliphatic) | 2980 - 2900 | Medium to Weak |

| C=N stretching (thiadiazole ring) | 1680 - 1580 | Strong |

| C=C stretching (allyl group) | 1650 - 1600 | Medium |

| C-S stretching (thiadiazole ring) | 700 - 600 | Medium to Weak |

Note: The exact frequencies and intensities can vary. The data is compiled from general IR correlation tables and studies on similar thiadiazole derivatives. uobabylon.edu.iqresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation behavior. The mass spectrum typically shows a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for related thiadiazole derivatives involve the loss of small molecules or radicals from the parent ion. For instance, the fragmentation of similar structures often begins with the loss of acetyl or other substituent groups, followed by the degradation of the thiadiazole ring itself, leading to characteristic fragment ions. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₅H₇N₃S) to confirm the purity and empirical formula of the synthesized compound. This technique is a fundamental method for verifying the elemental composition of a newly synthesized compound. uobabylon.edu.iqekb.egresearchgate.net

Table 4: Theoretical Elemental Composition of this compound (C₅H₇N₃S)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 5 | 60.05 | 42.53 |

| Hydrogen (H) | 1.01 | 7 | 7.07 | 5.00 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 29.76 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 22.71 |

| Total | 141.22 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

No published studies containing the single-crystal X-ray diffraction data for this compound could be located. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. Key parameters obtained from such studies, including the crystal system, space group, unit cell dimensions, and intermolecular interactions, are therefore unknown for this specific compound.

For comparative context, studies on related molecules, such as N-allyl-(5-phenyl- mdpi.comnih.govntu.edu.sgthiadiazol-2-yl) amine, have been reported, revealing their existence in an egzo-amino tautomeric form in the solid state. researchgate.net However, the presence of a phenyl group in this analogue significantly influences its crystalline packing and molecular conformation, making direct extrapolation of its crystallographic data to this compound scientifically unsound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, specific UV-Vis absorption spectra for this compound, detailing its absorption maxima (λmax) and the corresponding electronic transitions (e.g., π→π* and n→π*), are not available in the reviewed literature. This spectroscopic technique provides valuable information about the electronic structure of a molecule and is influenced by the chromophores and auxochromes present.

Research on other 1,3,4-thiadiazole (B1197879) derivatives indicates that their UV-Vis absorption bands are typically observed in specific regions, often arising from π→π* and n→π* electronic transitions within the heterocyclic ring and its substituents. scielo.brsemanticscholar.org For instance, studies on some 5-substituted-2-amino-1,3,4-thiadiazoles have reported absorption maxima, but without the specific data for the 5-allyl derivative, a detailed analysis of its electronic properties cannot be provided. semanticscholar.org

Computational and Theoretical Investigations of 5 Allyl 2 Amino 1,3,4 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to examine the electronic structure and related properties of 5-Allyl-2-amino-1,3,4-thiadiazole. These methods, particularly Density Functional Theory (DFT), allow for a detailed analysis of the molecule's stability and reactivity patterns.

Density Functional Theory (DFT) Studies on Electronic Properties and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-amino-1,3,4-thiadiazole (B1665364) derivatives, DFT studies have been instrumental in determining their stable tautomeric forms. Research has shown that the amino form of these compounds is generally the more stable tautomer, a preference that appears to be independent of the solvent and the nature of substituents on the thiadiazole ring. researchgate.net The stability of the amino tautomer is a critical factor influencing the compound's chemical behavior and its interactions in biological systems.

Table 1: Selected DFT Calculated Properties for 2-Amino-1,3,4-thiadiazole Derivatives

| Property | Value | Compound | Reference |

| Tautomer Stability | Amino form preferred | 2-amino-1,3,4-thiadiazoles | researchgate.net |

| Tautomer Energy Difference | Exo-amino form is 35 kJ/mol more stable | N-allyl-(5-(2′-pyridyl)- researchgate.netmdpi.comjmchemsci.comthiadiazol-2-yl) amine | researchgate.net |

| C5–N6 Bond Length | ~1.363 Å | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller HOMO-LUMO gap suggests higher reactivity.

In the context of 1,3,4-thiadiazole (B1197879) derivatives, the distribution of HOMO and LUMO orbitals can predict the most reactive sites within the molecule. For the basic 1,3,4-thiadiazole ring, the HOMO is often concentrated on the sulfur and nitrogen atoms, while the LUMO is distributed over the carbon and other nitrogen atoms. researchgate.net The specific substitution, such as the allyl and amino groups in this compound, will influence the precise energies and distributions of these orbitals. For instance, in some substituted 1,3,4-thiadiazoles, the introduction of certain groups can alter the HOMO and LUMO energy levels, thereby affecting their reactivity. nih.gov Studies on related compounds have shown that a smaller HOMO-LUMO gap can correlate with increased biological activity. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Data for Representative 1,3,4-Thiadiazole Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| Compound 1 | -6.25 | -1.75 | 4.50 | nih.gov |

| Compound 2 | -6.32 | -1.90 | 4.42 | nih.gov |

| Compound 3 | -6.45 | -2.15 | 4.30 | nih.gov |

| Compound 4 | -6.58 | -2.35 | 4.23 | nih.gov |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically in blue).

For heterocyclic compounds like 1,3,4-thiadiazoles, the MEP map can identify the atoms most likely to participate in hydrogen bonding and other non-covalent interactions. researchgate.net In general, the nitrogen atoms of the thiadiazole ring and the oxygen or nitrogen atoms of substituent groups are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group would represent regions of positive potential, acting as hydrogen bond donors. A theoretical investigation using the PM3 method on a derivative of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) was used to locate the most active sites by analyzing the electrostatic potential. jmchemsci.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. These studies are fundamental in drug discovery for identifying potential therapeutic targets and for optimizing lead compounds.

Ligand-Target Protein Interaction Analysis

Molecular docking simulations can elucidate the specific interactions between a ligand and the amino acid residues within the binding site of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex.

For various 1,3,4-thiadiazole derivatives, docking studies have been performed to understand their mechanism of action against different biological targets. For example, derivatives of 5-amino-1,3,4-thiadiazole have been docked into the active sites of proteins like chemokine receptors and fungal enzymes. nih.gov These studies have revealed key interactions, such as hydrogen bonding with specific amino acid residues like threonine and serine, and π-π stacking interactions with aromatic residues like tyrosine and tryptophan, which contribute to the stability and specificity of the binding. nih.gov The heteroatoms of the thiadiazole ring itself can form important interactions with biological targets. dovepress.com

Prediction of Binding Affinities and Modes

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and the preferred binding mode or pose of a ligand within a protein's active site. A lower (more negative) binding energy generally indicates a more favorable and stable interaction.

Docking studies on 1,3,4-thiadiazole derivatives have successfully predicted their binding affinities and modes, which often correlate well with experimental biological activities. For instance, a study on 5-amino-1,3,4-thiadiazole-appended isatins showed a binding energy of -9.2 kcal/mol for the lead compound with a chemokine receptor, comparable to the reference inhibitor. nih.gov Another study on different 1,3,4-thiadiazole derivatives reported docking scores as low as -8.9 kcal/mol against ADP-sugar pyrophosphatase. researchgate.net These predicted binding affinities help in ranking potential drug candidates and prioritizing them for further experimental testing.

Table 3: Predicted Binding Affinities of Representative 1,3,4-Thiadiazole Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

| UZ-12 | Chemokine Receptor (6AKX) | -9.2 | nih.gov |

| L3 | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | researchgate.net |

| Compound 3 | Klebsiella pneumoniae ThiM (6k28) | -7.1 | nih.gov |

| Compound 4 | Klebsiella pneumoniae ThiM (6k28) | -7.0 | nih.gov |

Note: This table presents data for various 1,3,4-thiadiazole derivatives to illustrate the range of predicted binding affinities and is not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are crucial for their activity.

2D-QSAR Approaches

Two-dimensional QSAR (2D-QSAR) methodologies establish a relationship between the biological activity of a set of molecules and their 2D structural properties, known as molecular descriptors. These descriptors can be categorized as topological, electronic, or physicochemical. A QSAR study on a series of 5-amino-2-mercapto-1,3,4-thiadiazole based inhibitors has demonstrated that the inhibitory activity against matrix metalloproteinases (MMPs) can be effectively explained by the topology of the molecules. nih.gov Such studies often employ statistical methods like multiple linear regression (MLR) to build the predictive models. researchgate.net

For a series of derivatives of this compound, a 2D-QSAR study would involve calculating a wide range of descriptors. For instance, topological descriptors would describe the atomic connectivity and branching of the molecules, while electronic descriptors would quantify features like the distribution of charges and the energies of frontier molecular orbitals. The resulting QSAR model would highlight which of these features are most influential in determining the biological activity, thus guiding the design of new analogues with potentially enhanced potency.

3D-QSAR (CoMFA, CoMSIA) for Structural Requirements

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. These methods are particularly useful for elucidating the steric and electronic field requirements for optimal interaction with a biological target.

In a typical study, a series of molecules are aligned based on a common scaffold, and their interaction energies with a probe atom are calculated at various grid points, generating steric and electrostatic fields (in CoMFA). CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The resulting contour maps visually represent regions where bulky groups, positive or negative charges, or other specific features would enhance or diminish the biological activity.

For instance, a CoMFA and CoMSIA study on a series of 1,3,4-oxadiazol-2-one derivatives, a related heterocyclic system, yielded models with good statistical parameters (CoMFA: q² = 0.61, R² = 0.98; CoMSIA: q² = 0.64, R² = 0.93). nih.gov The CoMFA model indicated that steric and electrostatic fields contributed 54.1% and 45.9%, respectively, to the biological activity. nih.gov In the CoMSIA model, the contributions were 34.6% for electrostatic, 23.9% for steric, 23.4% for hydrogen bond donor, and 18.0% for hydrogen bond acceptor properties. nih.gov

A similar approach for this compound derivatives would provide detailed insights into the structural modifications that could lead to improved activity. The contour maps would highlight the specific regions around the thiadiazole core, the amino group, and the allyl substituent where modifications would be most beneficial.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide detailed information about the conformational stability, flexibility, and interactions of a compound.

Furthermore, if the biological target of this compound is known, MD simulations of the ligand-protein complex can be performed. Such simulations can assess the stability of the binding pose predicted by molecular docking and reveal the key interactions that stabilize the complex over time. For example, in a study of benzimidazole-thiadiazole hybrids, 100 ns molecular dynamics simulations were used to test the stability of the compounds within the active site of the CYP51 enzyme. erciyes.edu.tr

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profile Analysis

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models have become an essential tool in drug discovery to filter out compounds with unfavorable pharmacokinetic profiles at an early stage.

For this compound, a variety of ADME parameters can be predicted using computational models. These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). Numerous studies on 1,3,4-thiadiazole derivatives have reported such in silico predictions. For instance, ADMET studies on a series of thiadiazole-based molecules showed acceptable absorption and distribution properties and good oral bioavailability, with all tested compounds obeying Lipinski's rule of five. nih.gov

A predictive analysis for this compound would likely generate data similar to that presented in the table below, which is a hypothetical representation based on typical ADME predictions for similar heterocyclic compounds.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 141.19 | < 500 g/mol |

| LogP (Lipophilicity) | 1.2 - 1.8 | -0.4 to +5.6 |

| H-bond Donors | 1 | ≤ 5 |

| H-bond Acceptors | 3 | ≤ 10 |

| Polar Surface Area (PSA) | ~75 Ų | < 140 Ų |

| Oral Bioavailability | Good | > 30% |

| Blood-Brain Barrier (BBB) Permeability | Low to Medium | - |

| CYP2D6 Inhibitor | Likely No | - |

| Human Intestinal Absorption | High | > 80% |

These in silico predictions suggest that this compound possesses drug-like properties and has a favorable pharmacokinetic profile for oral administration. Such analyses are crucial for prioritizing compounds for further experimental investigation.

Biological Activity Profiling and Structure Activity Relationship Sar of 5 Allyl 2 Amino 1,3,4 Thiadiazole Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 5-Allyl-2-amino-1,3,4-thiadiazole derivatives has been a subject of scientific investigation, exploring their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Detailed research findings specifically focusing on the antibacterial efficacy of this compound derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis are not sufficiently available in the provided search results to construct a comprehensive analysis and data table. While the broader class of 2-amino-1,3,4-thiadiazoles has shown activity against these strains nih.govekb.egwjpsonline.comscienceopen.comresearchgate.netnih.govresearchgate.net, specific data for 5-allyl substituted derivatives is lacking. Structure-activity relationship studies for the general class of compounds suggest that the nature of the substituent at the 5-position significantly influences antibacterial potency nih.govscienceopen.com.

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans, Phytophthora infestans, Aspergillus niger)

While the antifungal potential of various 2-amino-1,3,4-thiadiazole (B1665364) derivatives has been reported against Candida albicans and Aspergillus niger nih.govwjpsonline.comneliti.comnih.govnih.gov, specific data for this compound derivatives is not available in the provided search results. Furthermore, no information was found regarding the activity of these specific compounds against the plant pathogen Phytophthora infestans. The antifungal spectrum and potency of 2-amino-1,3,4-thiadiazole derivatives are known to be influenced by the nature of the substituent at the 5-position scienceopen.com.

Antileishmanial Activity Research

While derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their antileishmanial properties nih.govmui.ac.irnih.gov, there is a lack of specific research findings and data pertaining to the activity of this compound derivatives against Leishmania species in the provided search results.

Antiviral Activity Investigations

Significant research has been conducted on the antiviral properties of this compound derivatives, revealing promising activity against a range of viruses.

One study investigated a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives for their antiviral activity. Among the tested compounds, a derivative with an allyl group at the 5-position and an amino group at the 2-position (referred to as derivative 51) demonstrated notable antiviral effects. This compound was active against Herpes Simplex Virus-1 (HSV-1), including the TK- KOS strain and the acyclovir-resistant TK- KOS ACV strain, as well as Sindbis virus and Coxsackie virus B4, at a concentration of 16 µg/mL. nih.gov

Structure-activity relationship (SAR) studies from this research indicated that the size of the substituent at the 2-amino group plays a crucial role in antiviral activity. Derivatives with small alkyl groups, such as the allyl derivative, exhibited antiviral properties. In contrast, compounds with bulkier aromatic or cycloalkyl groups at the same position were found to be inactive, suggesting a steric hindrance effect that diminishes or abolishes viral inhibition. nih.gov

Antiviral Activity of a this compound Derivative

| Compound | Virus Strain | Activity (Concentration) | Reference |

|---|---|---|---|

| This compound (Derivative 51) | Herpes Simplex Virus-1 (TK- KOS) | Active (16 µg/mL) | nih.gov |

| Herpes Simplex Virus-1 (TK- KOS ACV) | Active (16 µg/mL) | ||

| Sindbis virus | Active (16 µg/mL) | ||

| Coxsackie virus B4 | Active (16 µg/mL) |

Activity Against DNA Viruses (e.g., Herpes Simplex Viruses, Adenoviruses)

Research has shown that certain derivatives of 2-amino-1,3,4-thiadiazole exhibit activity against DNA viruses. For instance, a derivative of 2-amino-5-sulfamoylphenyl-1,3,4-thiadiazole demonstrated high activity against Herpes Simplex Viruses 1 and 2 (HSV-1, HSV-2) and adenovirus 17. nih.gov However, modifications to the 2-amino group, such as the introduction of an allyl group (-CH2-CH=CH2), led to a loss of activity against these DNA viruses. nih.gov

In another study, a this compound derivative showed antiviral activity against herpes simplex virus-1 (HSV-1) TK-KOS strain at a concentration of 16 μg/mL. nih.gov This suggests that while modifications at the 2-amino position can be detrimental, the core this compound structure retains some anti-HSV activity. The selectivity of these compounds is sometimes linked to their preferential phosphorylation by viral thymidine (B127349) kinase, concentrating their action within infected cells. nih.gov

Activity Against RNA Viruses (e.g., Poliovirus, Coxsackievirus, HIV-1)

Derivatives of this compound have demonstrated notable activity against a range of RNA viruses. A specific 5-allyl derivative was reported to be active against Coxsackie virus B4 at a concentration of 16 μg/mL. nih.gov

Interestingly, while the modification of the 2-amino group of a 2-amino-5-(2-sulfamoylphenyl)-1,3,4-thiadiazole with an allyl group resulted in the loss of activity against DNA viruses, the inhibitory action against RNA viruses like poliovirus 1, echovirus 2, and coxsackievirus B4 was preserved. nih.gov This highlights a degree of selectivity in the antiviral action of these derivatives.

In the context of Human Immunodeficiency Virus (HIV), a retrovirus, various 2-amino-1,3,4-thiadiazole derivatives have been investigated. Studies have shown that these compounds can exhibit moderate to low anti-HIV-1 and anti-HIV-2 activity. nih.gov The introduction of electron-withdrawing groups on an N-aryl substituent at the 2-amino position can enhance anti-HIV activity. nih.gov

Mechanisms of Antiviral Action (e.g., Inhibition of Virus Particle Assembly)

The proposed mechanisms of antiviral action for 1,3,4-thiadiazole (B1197879) derivatives are varied. One of the key suggested mechanisms against certain RNA viruses, such as poliovirus 1, is the prevention of virus particle assembly. nih.gov It is believed that these compounds may act on the viral structural proteins, thereby interfering with the formation of new, infectious virions. nih.govnih.gov

For anti-herpes activity, the mechanism often involves the inhibition of viral DNA synthesis. The selectivity of some of these compounds is attributed to their ability to be preferentially phosphorylated by the virus-induced thymidine kinase, leading to the formation of a triphosphate derivative that can inhibit the viral DNA polymerase. nih.gov

Anticancer/Cytotoxic Activity Assessments

The 1,3,4-thiadiazole nucleus is a prominent pharmacophore in the synthesis of anticancer agents. nih.govnih.gov Its derivatives have shown potent growth inhibitory activity against various cancer cell lines. nih.govnih.gov

In Vitro Antiproliferative Activity Against Cancer Cell Lines (e.g., MCF-7, A549, SKOV-3)

Numerous studies have demonstrated the in vitro cytotoxic effects of 2-amino-1,3,4-thiadiazole derivatives against a panel of human cancer cell lines.

New N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have been synthesized and tested for their antiproliferative activity. Some of these compounds showed a higher antiproliferative effect than the standard drug cisplatin (B142131) against human bladder cancer HCV29T cells, rectal cancer SW707 cells, lung cancer A549 cells, and breast cancer T47D cells. nih.gov

Similarly, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles were evaluated for their cytotoxicity against lung cancer (A549), ovarian cancer (SK-OV-3), skin cancer (SK-MEL-2), and colon cancer (HCT15) cell lines. nih.gov Many of these compounds significantly suppressed the growth of all tested cancer cell lines. nih.gov For instance, a derivative with a 4-methyl substituent in the C-5 phenyl ring showed the highest activity against the A549 cell line with an IC50 value of 9.40 µg/ml. nih.gov Another derivative with a 3-methoxy-4-hydroxy substituent was most active against the SK-OV-3 cell line with an IC50 of 7.35 µg/ml. nih.gov

Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have also been synthesized and tested against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. nih.govmdpi.comcu.edu.egmsa.edu.egscispace.comresearchgate.net Some of these compounds displayed potent activity, with IC50 values indicating greater potency than the reference drug 5-Fluorouracil. mdpi.comscispace.com

Below is an interactive table summarizing the cytotoxic activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung) | > Cisplatin | nih.gov |

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole (4-methyl derivative) | A549 (Lung) | 9.40 µg/ml | nih.gov |

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole (3-methoxy-4-hydroxy derivative) | SK-OV-3 (Ovarian) | 7.35 µg/ml | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4i) | MCF-7 (Breast) | 2.32 µg/mL | scispace.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4e) | MCF-7 (Breast) | 5.36 µg/mL | scispace.com |

Proposed Mechanisms of Antitumor Action (e.g., DNA and RNA Synthesis Inhibition, Enzyme Inhibition)

The antitumor effects of 1,3,4-thiadiazole derivatives are attributed to several proposed mechanisms of action. One significant mechanism is the inhibition of DNA and RNA synthesis, which is crucial for the proliferation of cancer cells.

Cell cycle analysis of cancer cells treated with certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives revealed that these compounds can induce cell cycle arrest at the S and G2/M phases. nih.govcu.edu.egmsa.edu.egscispace.comresearchgate.net This arrest prevents the cells from dividing and proliferating. Furthermore, these compounds have been shown to induce apoptotic cell death, as evidenced by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels in treated cancer cells. nih.govcu.edu.egmsa.edu.egresearchgate.net

Enzyme inhibition is another key mechanism. For example, some 1,3,4-thiadiazole derivatives act as inhibitors of kinesin spindle protein (KSP), which is essential for cell division. nih.gov

Anticonvulsant Activity Evaluation

The 1,3,4-thiadiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents. nih.govnih.gov The search for new antiepileptic drugs with improved efficacy and fewer side effects is an active area of research in medicinal chemistry. nih.gov

Several studies have focused on synthesizing and evaluating the anticonvulsant properties of various 1,3,4-thiadiazole derivatives. These compounds are often tested in animal models using methods like the maximal electroshock (MES) induced convulsions test and the subcutaneous pentylenetetrazole (scPTZ) induced seizure model. nih.govresearchgate.net

For instance, a series of novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the MES method. researchgate.net In another study, some 2,5-disubstituted-1,3,4-thiadiazoles showed significant protection against pentylenetetrazole-induced convulsions in mice. sphinxsai.com

The mechanism of anticonvulsant action for some 1,3,4-thiadiazole derivatives is thought to involve the modulation of GABAergic neurotransmission. nih.gov By enhancing the inhibitory effects of GABA, these compounds can help to prevent the excessive neuronal firing that characterizes seizures. nih.gov Structure-activity relationship studies have indicated that the nature and position of substituents on the thiadiazole ring and associated phenyl rings can significantly influence the anticonvulsant potency. nih.gov

In Vivo Animal Models for Seizure Protection (e.g., Maximal Electroshock Seizure (MES), Subcutaneous Pentylenetetrazol (scPTZ))

Derivatives of 2-amino-1,3,4-thiadiazole are frequently evaluated for their anticonvulsant potential using standard preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents. These models are instrumental in identifying compounds that can prevent seizure spread and elevate the seizure threshold, respectively.

The MES test is a primary screening model that induces a generalized tonic-clonic seizure, and a compound's ability to prevent the hind limb tonic extension phase is a marker of its efficacy against generalized seizures. The scPTZ test, where a convulsant agent is administered to induce clonic seizures, is a model for identifying agents effective against absence seizures.

Research has shown that various substitutions on the 2-amino-1,3,4-thiadiazole core significantly influence anticonvulsant activity. For instance, a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide derivatives showed notable activity in the MES model. researchgate.net In another study, compounds featuring a dihydropyridine (B1217469) moiety attached to the thiadiazole ring demonstrated significant inhibition in both MES and scPTZ tests. nih.gov Specifically, one such derivative showed 85.44% inhibition in both models, highlighting the potential of this chemical space. nih.govnih.gov The lipophilicity of the synthesized compounds is often correlated with good antiepileptic activity, as it facilitates penetration of the blood-brain barrier. uobaghdad.edu.iq The mechanism for many of these derivatives is thought to involve the GABAA pathway, where they prevent neuron firing by facilitating the release of chloride ions. nih.govnih.gov

While direct data on the 5-allyl substituted compound is sparse in the reviewed literature, structure-activity relationship (SAR) studies on related molecules provide valuable insights. For example, a study on 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol revealed 66.67% protection in the MES test and 80% protection in the PTZ model, indicating that the substitution pattern is crucial for potency. nih.govnih.gov

Anti-Inflammatory Activity Assessments

The 1,3,4-thiadiazole nucleus is a well-established scaffold for the development of anti-inflammatory agents. nih.gov Derivatives are often investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases and lipoxygenases.

Cyclooxygenase (COX) Enzyme Inhibition Studies (COX-1, COX-2 Selectivity)

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are central mediators of inflammation and pain. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. rsc.org

Derivatives of 2-amino-1,3,4-thiadiazole have been designed and synthesized as selective COX-2 inhibitors. rsc.orgresearchgate.net In one study, a series of 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazole derivatives were evaluated. Compound-5 from this series, 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide, showed significant in vitro anti-inflammatory activity (72.5% inhibition) compared to ibuprofen (B1674241) (47.7%). researchgate.net Molecular modeling studies confirmed that these compounds could fit within the active site of the COX-2 enzyme. researchgate.net

Another study focused on derivatives of 5-amino-1,3,4-thiadiazole-2(3H)-thione, which were identified as potent and selective COX-2 inhibitors. rsc.org The findings indicate that the thiadiazole scaffold is a promising platform for developing new anti-inflammatory agents with improved safety profiles.

| Compound | Structure/Description | COX-2 Inhibition | Reference |

|---|---|---|---|

| Compound 5 | 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide | 72.5% | researchgate.net |

| Compound 3f | 2-(N-cyclohexyl-N-methylamino)-N-(5-(1-(4-isobutylphenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide | 64.1% | researchgate.net |

| 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione | A derivative of 5-amino-1,3,4-thiadiazole-2(3H)thione | IC50 = 0.19 µM | rsc.org |

| 5-(4-Methoxybenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione | A derivative of 5-amino-1,3,4-thiadiazole-2(3H)thione | IC50 = 0.24 µM | rsc.org |

Lipoxygenase (LOX) Inhibition Studies

The lipoxygenase (LOX) pathway is another major route for arachidonic acid metabolism, leading to the production of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.gov Inhibition of 5-lipoxygenase (5-LOX) is a therapeutic strategy for inflammatory conditions.

Research has identified 2-aminoacyl-1,3,4-thiadiazole derivatives as a novel class of inhibitors of leukotriene biosynthesis. nih.gov A multi-step study identified four compounds that displayed significant anti-inflammatory properties by inhibiting prostaglandin (B15479496) E2 (PGE2) and leukotriene biosynthesis. nih.gov The most promising compound from this series demonstrated prominent in vivo anti-inflammatory activity in a mouse model, with efficacy comparable to dexamethasone. nih.gov

Another study investigated a series of 1,3,4-thiadiazole derivatives for their inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), which has been identified as a potential target for anticancer drugs. nih.gov The results showed that methoxylated derivatives were the most potent enzyme inhibitors. nih.gov These findings underscore the potential of the 2-amino-1,3,4-thiadiazole scaffold in targeting the LOX pathway for therapeutic benefit.

| Compound ID | Description | PGE2 Inhibition (IC50) | Reference |

|---|---|---|---|

| 3 | 2-Aminoacyl-1,3,4-thiadiazole derivative | Nanomolar range | nih.gov |

| 6 | 2-Aminoacyl-1,3,4-thiadiazole derivative | Nanomolar range | nih.gov |

| 7 | 2-Aminoacyl-1,3,4-thiadiazole derivative | Nanomolar range | nih.gov |

| 9 | 2-Aminoacyl-1,3,4-thiadiazole derivative | Nanomolar range | nih.gov |

Other Pharmacological Activities

Diuretic Potential and Associated Mechanisms (e.g., Carbonic Anhydrase Inhibition)

The 1,3,4-thiadiazole core is a key feature of well-known carbonic anhydrase inhibitors (CAIs) like acetazolamide (B1664987) and methazolamide, which are used as diuretics. researchgate.net Carbonic anhydrase (CA) is an enzyme that plays a crucial role in regulating acid-base balance and fluid secretion in various tissues, including the kidneys. Inhibition of this enzyme leads to increased excretion of bicarbonate, sodium, potassium, and water, resulting in a diuretic effect.

Recent studies have explored novel 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives as non-sulfonamide CAIs with diuretic properties. researchgate.net In an in vivo study using a rat model, several synthesized derivatives demonstrated a high level of diuretic action. researchgate.net The most active compounds were further studied for their effects on electrolyte excretion (natriuretic and kaliuretic properties) and their ability to inhibit carbonic anhydrase. researchgate.net For instance, certain 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were found to be particularly active. researchgate.net Generally, 5-methyl-substituted 1,3,4-thiadiazole-2-thiol (B7761032) derivatives recorded better diuresis than the corresponding 5-amino-substituted compounds. These findings confirm that the 1,3,4-thiadiazole nucleus is a viable scaffold for designing novel diuretic agents that act through carbonic anhydrase inhibition. researchgate.net

| Compound | Description | Effect on Urine Volume | Mechanism | Reference |

|---|---|---|---|---|

| 2a | 5-benzylthio-1,3,4-thiadiazol-2-amine derivative | Significantly increased | Carbonic Anhydrase Inhibition | researchgate.net |

| 2c | 5-benzylthio-1,3,4-thiadiazol-2-amine derivative | Significantly increased | Carbonic Anhydrase Inhibition | researchgate.net |

| 2e | 5-benzylthio-1,3,4-thiadiazol-2-amine derivative | Significantly increased | Carbonic Anhydrase Inhibition | researchgate.net |

Antidiabetic Activity Investigations

Derivatives of the 1,3,4-thiadiazole core have been explored for their potential in managing diabetes, primarily by targeting key enzymes involved in carbohydrate metabolism. psu.edu One of the main strategies is the inhibition of α-amylase and α-glucosidase, which helps to control post-prandial hyperglycemia by delaying carbohydrate digestion. nih.gov

Research has shown that various 1,3,4-thiadiazole derivatives can act as potent inhibitors of these enzymes. For instance, a series of novel 1,3,4-thiadiazole-bearing Schiff base analogues demonstrated excellent α-glucosidase inhibitory activity, with some compounds showing significantly lower IC₅₀ values (indicating higher potency) than the standard drug, acarbose. nih.govacs.org Specifically, analogues with IC₅₀ values as low as 1.10 ± 0.10 μM have been identified, compared to acarbose's IC₅₀ of 11.50 ± 0.30 μM. nih.govacs.org Similarly, other studies on different series of 1,3,4-thiadiazole derivatives have reported outstanding α-amylase inhibitory potential, with some compounds being many folds more effective than acarbose. nih.gov

While direct studies on this compound are limited in this specific context, the broader research on the 1,3,4-thiadiazole scaffold strongly suggests its potential as a template for designing new antidiabetic agents. psu.edumdpi.com The activity of these derivatives is often linked to the nature and position of substituents on the thiadiazole ring and associated phenyl rings.

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

Antioxidant Activity Evaluation

The 1,3,4-thiadiazole nucleus is a recognized feature in compounds designed for antioxidant activity. researchgate.net Antioxidant capacity is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. scilit.comresearchgate.net

Studies on various derivatives have demonstrated significant antioxidant potential. For example, a series of 5-alkyl/aryl thiadiazole substituted thiazolidin-4-ones were synthesized and evaluated, with some compounds showing noteworthy activity in the DPPH assay. nih.gov Another study involving Schiff bases derived from 2-amino-5-methylthiazol and 1,3,4-oxadiazole-2-thiol (B52307) also reported significant radical scavenging potential, highlighting the importance of specific structural features for antioxidant efficacy. nih.gov The presence of electron-donating groups on associated phenyl rings often enhances the radical scavenging capacity of these compounds. nih.gov

While specific data for this compound is not extensively detailed, the established antioxidant properties of the core thiadiazole structure provide a strong basis for its potential in this area. researchgate.net

Antidepressant and Anxiolytic Potential

The 1,3,4-thiadiazole scaffold has been successfully utilized to develop compounds with significant central nervous system (CNS) activity, including antidepressant and anxiolytic effects. researchgate.netnih.gov These activities are often assessed in preclinical rodent models such as the forced swim test (FST) for antidepressant potential and the elevated plus-maze (EPM) for anxiolytic activity. nih.govnih.gov

In the FST, a decrease in the duration of immobility is indicative of an antidepressant-like effect. nih.govunderstandinganimalresearch.org.uk The EPM test relies on the rodent's natural aversion to open spaces; an anxiolytic compound increases the time spent in and the number of entries into the open arms of the maze. nih.govkumc.edu

Research into 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has identified compounds with potent, mixed antidepressant-anxiolytic properties, with efficacy comparable to reference drugs like imipramine (B1671792) and diazepam. nih.gov For instance, certain thiobenzyl derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have shown a significant reduction in immobility time in the FST, comparable to the effect of imipramine. nih.gov One particularly potent compound from a study on 2-amino-5-sulfanyl derivatives demonstrated a promising pharmacological profile with a clear separation between its therapeutic effects and undesired side effects. nih.gov

Structure-Activity Relationship (SAR) Specific to this compound and its Analogues

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of various substituents on the heterocyclic ring. researchgate.net

Impact of Substituents at Thiadiazole Ring Positions (e.g., C-5, N-2 Amine)

The substituents at the C-5 and N-2 positions of the 2-amino-1,3,4-thiadiazole ring are critical determinants of biological activity. rsc.org The reactivity and biological profile of the entire molecule are largely governed by the groups attached at these positions. rsc.org

C-5 Position: Modifications at this position have a profound effect on the spectrum of activity. Replacing the allyl group with various aryl or alkyl groups can lead to significant changes in antimicrobial, antifungal, or anticancer activities. nih.gov For instance, introducing an adamantyl moiety at C-5 has been shown to increase antifungal activity against certain strains. nih.gov

N-2 Amine Position: The 2-amino group is a key functional handle for derivatization. nih.gov Converting this primary amine into Schiff bases, amides, or sulfonamides is a common strategy to generate libraries of new compounds with diverse biological activities. researchgate.net These modifications can alter the electronic properties, steric profile, and hydrogen-bonding capacity of the molecule, leading to enhanced or altered interactions with biological targets. For example, synthesizing N-substituted derivatives from 2-amino-1,3,4-thiadiazoles has yielded compounds with potent antimicrobial and anticancer properties. researchgate.net

Role of Electron-Withdrawing and Electron-Donating Groups on Biological Potency

The electronic nature of substituents on aryl rings attached to the thiadiazole core plays a pivotal role in modulating biological potency.

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) or halogens (–Cl, –F) can significantly enhance certain biological activities. nih.govnih.gov In the context of anticonvulsant activity, the presence of an EWG is often associated with good potency. frontiersin.org For antimicrobial agents, the inclusion of EWGs at the para position of a phenyl ring has been shown to remarkably enhance antibacterial activity. nih.gov In studies on α-glucosidase inhibitors, derivatives bearing a nitro group were found to be many times more potent than the standard drug. nih.govacs.org The position of the EWG is also crucial; for example, a para-nitro substitution conferred greater potency than an ortho- or meta-nitro group in one study. nih.govacs.org

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (–OCH₃) or hydroxyl (–OH) can also influence activity, though their effect varies depending on the specific biological target. For antioxidant activity, the presence of EDGs on a phenyl ring is often beneficial, leading to significant radical scavenging potential. nih.gov However, in the case of α-glucosidase inhibition, analogues with methoxy groups were found to have weaker inhibitory profiles. nih.govacs.org

This dichotomy highlights that a simple generalization is not possible, and the optimal electronic properties are highly specific to the target enzyme or receptor being investigated.

Table 2: Compound Names Mentioned in the Article

Steric and Electronic Properties Affecting Potency and Selectivity

The structure-activity relationship (SAR) studies on various 2-amino-1,3,4-thiadiazole derivatives reveal that the nature of the substituent at the C-5 position plays a pivotal role in determining the pharmacological spectrum and potency. For instance, the introduction of different aryl or alkyl groups at this position can significantly alter the antimicrobial or anticancer activity. dovepress.com

Electronic Effects:

The electronic nature of the substituents on the thiadiazole ring and any associated aryl moieties is a critical determinant of biological activity.

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (NO₂) or a chlorine atom (Cl), on an aromatic ring attached to the C-5 position has been shown to enhance the cytotoxic activity of 1,3,4-thiadiazole derivatives. mdpi.comdovepress.com For example, a p-nitroaniline moiety attached to the thiadiazole core resulted in promising antibacterial and antifungal properties. dovepress.com Similarly, the substitution of a chlorine atom on the 5-phenyl group was found to boost the cytotoxic activity of certain thiadiazole derivatives. mdpi.com

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs can also modulate the biological response. In a series of adenosine (B11128) A3 receptor antagonists, a methoxy group (an EDG) in the 4-position of a phenyl ring attached to the thiadiazole scaffold led to a significant increase in binding affinity and selectivity. nih.gov

The electronic properties of these derivatives have also been investigated using computational methods like Density Functional Theory (DFT). Such studies have been used to predict properties like the electrophilicity index, which can correlate with the reactivity and biological activity of the compounds. researchgate.net

Steric Factors:

The size and spatial arrangement of substituents (steric factors) also have a profound impact on the potency and selectivity of these compounds.

Substitution at C-5: The bulkiness of the group at the C-5 position can influence how the molecule fits into the binding pocket of a biological target. In a study of anticonvulsant 1,3,4-thiadiazole derivatives, alkyl substitution on a hydrazino moiety at the C-2 position, coupled with specific aromatic substituents at the C-5 position, led to potent compounds. nih.gov This suggests that a specific combination of steric bulk at different positions is necessary for optimal activity.

Substituent Position: The position of a substituent on an attached aromatic ring is also crucial. For example, the antimicrobial activity of some thioethers derived from 2-amino-5-mercapto-1,3,4-thiadiazole was found to be dependent on the substitution at the mercapto group. dovepress.com

The interplay between steric and electronic factors is often complex. For instance, in a series of anticancer agents, changing phenyl and methyl substitutions to a larger ethyl group significantly potentiated the cytotoxic activities, suggesting a steric factor in either the transport or molecular interaction of these compounds with their cellular targets. nih.gov

The following tables summarize some of the key structure-activity relationships for 2-amino-1,3,4-thiadiazole derivatives, which can be extrapolated to understand the potential effects of modifications to a this compound scaffold.

Table 1: Influence of Electronic Effects on Biological Activity

| Base Scaffold | Substituent | Position of Substituent | Observed Effect | Biological Activity | Reference |

| 2-Amino-1,3,4-thiadiazole | p-Nitroaniline | C-5 of thiadiazole | Enhanced potency | Antibacterial, Antifungal | dovepress.com |

| 5-Phenyl-1,3,4-thiadiazole | Chlorine | 5-Phenyl ring | Boosted activity | Cytotoxic | mdpi.com |

| 3-(4-Methoxyphenyl)-5-aminothiadiazole | Methoxy group | 4-position of phenyl ring | Increased binding affinity | Adenosine A3 receptor antagonist | nih.gov |

Table 2: Influence of Steric Factors on Biological Activity

| Base Scaffold | Substituent | Position of Substituent | Observed Effect | Biological Activity | Reference |

| 2-Hydrazino-1,3,4-thiadiazole | Alkyl group | Hydrazino moiety | Potent activity | Anticonvulsant | nih.gov |

| 2,5-Disubstituted-1,3,4-thiadiazole | Ethyl group (vs. Phenyl/Methyl) | Varied | Potentiated activity | Cytotoxic | nih.gov |

Future Directions and Research Perspectives

Development of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues from the 5-Allyl-2-amino-1,3,4-thiadiazole core is a primary avenue for future research. The goal is to systematically modify the structure to enhance biological potency and selectivity towards specific targets. Research on other 5-substituted-2-amino-1,3,4-thiadiazoles has demonstrated that the nature of the substituent at the 5-position significantly influences anticancer efficacy. nih.gov For instance, introducing an aromatic ring at this position often enhances the anticancer effect. nih.gov

Future efforts could focus on:

Modification of the Allyl Group: The double bond in the allyl group is a prime site for chemical reactions such as epoxidation, dihydroxylation, or addition reactions to introduce new functional groups. These modifications could alter the molecule's steric and electronic properties, potentially leading to improved binding affinity and selectivity for biological targets.

Derivatization of the Amino Group: The amino group at the 2-position is highly reactive and can be acylated, alkylated, or used to form Schiff bases, leading to a wide array of derivatives. researchgate.netnih.gov Synthesizing a series of amide or sulfonamide derivatives has been a successful strategy for developing potent inhibitors of enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key target in cancer and virology. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic synthesis of analogues and subsequent biological evaluation are crucial for establishing robust SAR. For example, studies on piperazine (B1678402) derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole revealed that the substituent on the piperazine nitrogen greatly affects antitumor potency. mdpi.com Similar systematic studies on 5-allyl derivatives would guide the rational design of more effective compounds.

Exploration of New Therapeutic Applications for this compound Derivatives

The 1,3,4-thiadiazole (B1197879) nucleus is a well-established pharmacophore with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic effects. dovepress.comresearchgate.net While much is known about the general class, the specific therapeutic profile of 5-allyl derivatives remains largely unexplored.

Future research should aim to screen this compound and its newly synthesized analogues against a wide range of biological targets and disease models.

Anticancer Activity: Given that many 2-amino-1,3,4-thiadiazole (B1665364) derivatives show promising anticancer properties, this is a logical starting point. nih.govnih.gov Evaluation against various cancer cell lines, such as breast (MCF-7), liver (HepG-2), and colon (LoVo), could reveal selective cytotoxicity. nih.govnih.gov

Antimicrobial and Antifungal Activity: The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. researchgate.net The 2-amino-1,3,4-thiadiazole scaffold is a promising starting point for developing agents effective against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans, A. niger). nih.govnih.gov The lipophilicity imparted by the sulfur atom and the potential for hydrogen bonding make these compounds adept at crossing microbial cell membranes. nih.gov

Antitubercular Activity: Some 1,3,4-thiadiazole derivatives have shown activity against Mycobacterium tuberculosis, and this is another important therapeutic area to investigate. nih.gov

Diuretic Activity: Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been synthesized and shown to possess significant diuretic activity, likely through carbonic anhydrase inhibition. researchgate.net This suggests a potential application for 5-allyl derivatives in managing conditions like edema and hypertension.

Advanced Mechanistic Studies and Target Identification

Understanding how a compound exerts its biological effect is fundamental to drug development. For this compound derivatives that show promising activity, detailed mechanistic studies will be essential.

Cell-Based Assays: Techniques such as cell cycle analysis can determine if a compound induces cell cycle arrest at specific phases (e.g., G2/M or S phase), a common mechanism for anticancer agents. nih.gov Assays to measure the induction of apoptosis, such as monitoring the Bax/Bcl-2 ratio or the activation of caspases (e.g., caspase-9), can confirm if the compound triggers programmed cell death. nih.gov

Target Deconvolution: Identifying the specific molecular target(s) is a critical step. If a compound is hypothesized to be an enzyme inhibitor (e.g., of carbonic anhydrase or a kinase), in vitro enzyme assays are necessary. nih.govresearchgate.net Modern techniques like chemical proteomics and cell painting assays can help identify unknown biological targets and reveal mechanisms of action by analyzing cellular phenotypic changes. nih.govrsc.org

In Vivo Studies: Promising compounds must ultimately be tested in animal models to validate their efficacy and pharmacokinetics. For instance, in vivo radioactive tracing studies have been used to confirm the tumor-targeting ability of thiadiazole derivatives in mice. nih.gov

Integration of Computational and Experimental Approaches in Rational Drug Design

Modern drug discovery heavily relies on the synergy between computational and experimental methods. This integrated approach can accelerate the identification and optimization of lead compounds, saving time and resources.

Molecular Docking: This computational technique is widely used to predict the binding mode of a ligand within the active site of a target protein. dovepress.comnih.gov It can help rationalize observed biological activity and guide the design of new analogues with improved binding affinity. For example, docking studies have been used to support the anticancer activity of thiadiazoles by modeling their interaction with dihydrofolate reductase (DHFR). dovepress.com

Pharmacokinetic Prediction (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.goverciyes.edu.tr This allows researchers to prioritize compounds with favorable drug-like properties, such as good oral bioavailability and low predicted toxicity, early in the discovery process. rsc.orgscilit.com

Quantum-Chemical Computations: Methods like HOMO-LUMO analysis can provide insights into the chemical reactivity and electronic properties of molecules, which can be correlated with their biological activity. erciyes.edu.tr

The table below illustrates how computational predictions can be integrated with experimental findings for thiadiazole derivatives.

| Compound Derivative | Experimental Activity | Computational Finding | Reference |

| Compound 20b | Promising anticancer activity against HepG-2 and A-549 cell lines. | Molecular docking showed strong binding energy with dihydrofolate reductase (DHFR). | dovepress.com |

| Compound UZ-12 | Good antiproliferative activity against breast and colorectal cancer cells. | Docking studies supported strong binding interactions with fungal and chemokine pathways. | nih.gov |

| Compound 5f | Active against C. albicans and C. glabrata. | Highest docking interaction energy with the target enzyme CYP51. | erciyes.edu.tr |

Design of Hybrid Compounds Incorporating the this compound Moiety

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for creating novel drugs with potentially enhanced activity or a dual mode of action. nih.gov The this compound moiety is an excellent scaffold for creating such hybrid compounds.

Future research could explore the synthesis of hybrids by linking the thiadiazole core to other biologically active heterocyclic systems.

Thiadiazole-Piperazine Hybrids: Linking the 2-amino-1,3,4-thiadiazole scaffold to substituted piperazines via an acetamide (B32628) linker has been shown to produce potent anticancer agents. nih.gov

Thiadiazole-Benzimidazole Hybrids: Combining the thiadiazole core with a benzimidazole (B57391) moiety, known for its antifungal properties, has led to the development of new antimicrobial agents. erciyes.edu.tr

Other Hybrids: Other successful hybrid strategies have involved combining the 1,3,4-thiadiazole ring with coumarins, quinolones, or isatin (B1672199) scaffolds, resulting in compounds with enhanced antimicrobial or anticancer activities. nih.govnih.gov

This approach holds significant promise for generating novel chemical entities based on the this compound structure with improved therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.